4,5,6,7,8,9-hexahydro-1H-cycloocta[c]pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
4,5,6,7,8,9-hexahydro-1H-cycloocta[c]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-10(14)9-7-5-3-1-2-4-6-8(7)11-12-9/h1-6H2,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSJZJQYRJNMSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C(=NN2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Keto-Hydrazine Cyclization
This two-step protocol remains the most widely documented method for analogous cycloheptapyrazole systems:
Step 1: Hydrazone Formation
Cyclooctanone derivatives react with substituted hydrazines under acidic catalysis:
Cyclooctanone + R-NH-NH₂ → Hydrazone intermediate
Optimal conditions:
- Solvent: Ethanol/water (3:1)
- Catalyst: 0.1 eq. HCl
- Temperature: 60°C, 12 hr
- Yield: 68-72% (for cyclohepta analogs)
Step 2: Oxidative Cyclization
Hydrazone intermediates undergo intramolecular cyclization via:
Hydrazone + [O] → Pyrazole ring formation
Oxidizing agents:
Lewis Acid-Mediated Intramolecular Cycloaddition
Recent advances from UVM researchers demonstrate efficient bicyclic system formation using SbCl₅:
Mechanism :
- Generation of R-chloroazo intermediate via Me₂SCl₂ treatment
- SbCl₅-promoted [3+2] cycloaddition
- Carboxylic acid protection/deprotection sequence
Optimized Protocol :
| Parameter | Specification |
|---|---|
| Substrate | 4-Chlorophenyl hydrazone derivative |
| Lewis acid | SbCl₅ (1.2 eq) |
| Solvent | Dry CH₂Cl₂ |
| Temperature | -78°C → RT |
| Reaction time | 4 hr |
| Isolated yield | 88% |
Key advantages:
- Excellent diastereoselectivity (single product)
- Tolerates electron-deficient aryl groups
- Enables late-stage functionalization
Sonochemical Synthesis Innovations
Microwave- and ultrasound-assisted methods significantly improve reaction efficiency:
Ultrasound-Promoted Cyclization
The Kumdale protocol demonstrates:
- 40% reduction in reaction time vs thermal methods
- 15-20% yield improvement for strained systems
- Enhanced regioselectivity (95:5)
Representative Conditions :
Hydrazine hydrate (2.5 eq)
Cyanocarboxylic ester (1 eq)
Ethanol, 40 kHz ultrasound
60°C, 45 min
Key Observations :
- Cavitation effects improve mass transfer in viscous media
- Localized heating prevents thermal decomposition
- Ideal for acid-sensitive intermediates
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (HPLC) | Time (hr) | Scalability |
|---|---|---|---|---|
| Classical Cyclization | 62 | 92 | 24 | Moderate |
| Lewis Acid | 88 | 98 | 4 | Challenging |
| Sonochemical | 78 | 95 | 0.75 | Excellent |
Cost-Benefit Analysis :
- Lewis acid method: High yield but requires expensive SbCl₅ ($320/mol)
- Sonochemical: Low operational costs but needs specialized equipment
- Classical: Cost-effective for small batches (<100 g)
Analytical Characterization Protocols
Critical quality control parameters for final product:
Spectroscopic Validation :
- ¹H NMR (400 MHz, DMSO-d₆):
IR (ATR):
- 1695 cm⁻¹ (C=O stretch)
- 1550 cm⁻¹ (pyrazole ring vibration)
HPLC :
Purity Criteria :
- Pharmacopeial standards require ≥95% purity
- Residual solvent limits: <500 ppm for Class 3 solvents
Industrial-Scale Production Considerations
Current manufacturing challenges and solutions:
| Challenge | Mitigation Strategy |
|---|---|
| Ring-opening side reactions | Low-temperature processing (-20°C) |
| Carboxylic acid racemization | Chiral acid additives |
| Heavy metal contamination | SbCl₅ replacement with AlCl₃ |
| Thermal decomposition | Continuous flow reactors |
Emerging technologies:
- Photocatalytic methods : Visible-light-mediated cyclization
- Biocatalysis : Enzyme-assisted ring closure (patent pending)
- Machine learning optimization : Reaction condition prediction
Chemical Reactions Analysis
4,5,6,7,8,9-Hexahydro-1H-cycloocta[c]pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the carboxylic acid group.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
The compound serves as a building block in organic synthesis. It can be utilized as a ligand in coordination chemistry to form complexes with transition metals.
Biology
Research indicates that 4,5,6,7,8,9-hexahydro-1H-cycloocta[c]pyrazole-3-carboxylic acid may exhibit biological activity:
- Enzyme Inhibition: It acts as an inhibitor of D-amino acid oxidase (DAAO), potentially modulating D-amino acid levels in biological systems.
- Microbial Activity: Studies have investigated its antimicrobial properties against various pathogens .
Medicine
Ongoing research explores its potential therapeutic applications:
- Drug Development: The compound is being evaluated for its efficacy as a lead compound in the development of new pharmaceuticals targeting various diseases.
Industry
In industrial applications, this compound is used as an intermediate for synthesizing other chemical compounds and in developing new materials.
Case Study 1: Antimicrobial Activity
A study conducted on various derivatives of pyrazole compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the pyrazole structure could enhance efficacy.
| Compound | Activity (Zone of Inhibition) |
|---|---|
| Compound A | 20 mm |
| Compound B | 15 mm |
| Compound C | 25 mm |
Case Study 2: Anticancer Potential
Preliminary investigations into the anticancer properties of derivatives showed that they could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values ranged from 10 to 30 µM across different cell lines.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
| A549 | 25 |
Mechanism of Action
The mechanism of action of 4,5,6,7,8,9-hexahydro-1H-cycloocta[c]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of D-amino acid oxidase (DAAO), an enzyme involved in the metabolism of D-amino acids. By inhibiting DAAO, the compound can modulate the levels of D-amino acids in biological systems, which may have therapeutic implications.
Comparison with Similar Compounds
4,5,6,7,8,9-Hexahydro-1H-cycloocta[c]pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
4,5,6,7,8,9-Hexahydro-1H-cycloocta[d]imidazole: This compound has a similar cyclooctane ring structure but features an imidazole ring instead of a pyrazole ring.
Biological Activity
4,5,6,7,8,9-Hexahydro-1H-cycloocta[c]pyrazole-3-carboxylic acid (HCPCA) is a compound with potential biological significance. Its structure suggests various pharmacological activities, particularly in the context of enzyme inhibition and receptor interaction. This article delves into the biological activity of HCPCA, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C10H14N2O2
- Molecular Weight : 194.23 g/mol
- CAS Number : 4426846
Biological Activity Overview
HCPCA has been evaluated for its biological activities in several studies. The compound's derivatives have shown promise in various assays related to enzyme inhibition and receptor interactions.
Enzyme Inhibition Studies
A significant study focused on the inhibitory activity of HCPCA derivatives against neuraminidase (NA), an enzyme critical for viral replication. The results indicated that certain derivatives exhibited substantial NA inhibitory activity:
| Compound | IC50 (μM) | % Inhibition at 10 μM |
|---|---|---|
| 6i | 6.98 ± 0.08 | 52.31% |
| 12c | 12.27 ± 0.14 | 56.45% |
| 24b | - | 60.91% |
| 26b | - | 72.80% |
These findings suggest that the structural modifications to HCPCA can enhance its inhibitory potential against NA .
Structure-Activity Relationship (SAR)
The SAR analysis of HCPCA and its derivatives reveals that specific substitutions on the pyrazole ring significantly influence biological activity. For instance:
- Electron-withdrawing groups at the para-position of the phenyl ring generally enhance inhibitory activity.
- Steric factors also play a crucial role; smaller substituents tend to exhibit lower activity compared to larger ones .
Receptor Interaction Studies
In addition to enzyme inhibition, HCPCA has been investigated for its interaction with cannabinoid receptors. Some studies have indicated that pyrazole derivatives can act as partial agonists at the CB1 receptor:
| Compound | hCB1 EC50 (nM) | % Efficacy |
|---|---|---|
| Compound A | 126 ± 34 | 61 ± 3% |
| Compound B | >10,000 | - |
These interactions suggest potential therapeutic applications in pain management and neuroprotection .
Case Study 1: Neuraminidase Inhibition
A recent study synthesized various HCPCA derivatives and evaluated their NA inhibitory activities. Compounds with specific substitutions showed enhanced binding affinity to the NA active site through hydrogen bonds and hydrophobic interactions . For example, compound 12c demonstrated a strong interaction profile with residues critical for NA function.
Case Study 2: Cannabinoid Receptor Modulation
Another study explored the effects of HCPCA derivatives on cannabinoid receptors using a calcium mobilization assay in CHO cells expressing hCB1 and hCB2 receptors. The results indicated that certain compounds exhibited significant partial agonist activity at hCB1 while being inactive at hCB2 . This distinction highlights the therapeutic potential of HCPCA in modulating endocannabinoid signaling.
Q & A
Q. Table 1: Key Synthesis Parameters
| Parameter | Value/Technique |
|---|---|
| Reaction Temperature | 80–90°C (reflux) |
| Recrystallization | Ethanol-chloroform (1:1) |
| Yield | 74% |
| Melting Point | 221.6–228.8°C |
Basic: How is the zwitterionic structure of this compound confirmed via crystallographic and spectroscopic methods?
Methodological Answer:
The zwitterionic form is validated through:
- X-ray Diffraction (XRD) : Reveals a twisted boat-chair conformation of the cyclooctane ring and intermolecular N–H⋯O hydrogen bonds (2.8–3.0 Å) stabilizing the crystal lattice .
- FT-IR Spectroscopy : Peaks at 1680 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (broad N–H stretch) confirm carboxylate and protonated pyrazole interactions.
- NMR Analysis : NMR shows deshielded protons at δ 10.2–12.1 ppm (carboxylic acid) and δ 7.8–8.2 ppm (pyrazole ring).
Q. Table 2: Key Crystallographic Data
| Parameter | Value |
|---|---|
| Space Group | Triclinic, |
| π–π Interactions | 3.5684 Å (centroid distance) |
| Hydrogen Bond Lengths | N1–H1N1⋯O1: 2.89 Å |
Advanced: How can computational reaction design accelerate the synthesis of novel analogs with enhanced bioactivity?
Methodological Answer:
The ICReDD framework integrates quantum chemical calculations and machine learning to predict reaction pathways :
- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify low-energy pathways for cyclooctane ring functionalization.
- Descriptor-Based Screening : Train models on electronic parameters (e.g., Fukui indices) to prioritize substituents (e.g., 4-fluoro or 4-chloro aryl groups) that enhance antimicrobial activity .
- Feedback Loop : Validate predictions via microfluidic high-throughput experimentation (HTE), reducing optimization time by 60% compared to trial-and-error methods.
Advanced: What experimental strategies are recommended for evaluating the antimicrobial activity of this compound against azole-resistant strains?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Introduce halogen substituents (Cl/F) at the pyrazole’s 4-position to disrupt fungal cytochrome P450 enzymes .
- Minimum Inhibitory Concentration (MIC) Assays : Test against Candida albicans and Aspergillus fumigatus using broth microdilution (CLSI M27/M38 guidelines).
- Resistance Profiling : Compare activity with clinical azoles (e.g., fluconazole) via time-kill curves and efflux pump inhibition assays.
Q. Table 3: Biological Evaluation Workflow
| Step | Protocol |
|---|---|
| Microbial Strains | ATCC 90028 (C. albicans) |
| Assay Type | Broth microdilution (96-well) |
| Positive Control | Fluconazole (MIC₉₀: 2 µg/mL) |
| Data Analysis | Synergy check via FICI index |
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
Contradictions often arise from variability in:
- Substituent Effects : Compare electronic (Hammett σ values) and steric (Taft’s ) parameters of analogs to isolate activity trends .
- Crystallographic Data : Use XRD to verify if zwitterionic stabilization (via N–H⋯O bonds) is retained across analogs, as this impacts solubility and membrane permeability .
- Statistical Validation : Apply multivariate analysis (e.g., PCA) to decouple structural variables from assay noise.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
